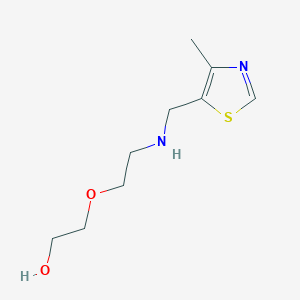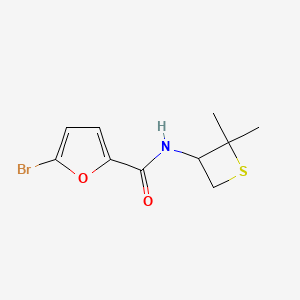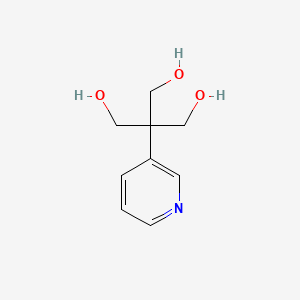
1,3-Propanediol, 2-(hydroxymethyl)-2-(3-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediol, 2-(hydroxymethyl)-2-(3-pyridinyl)- is an organic compound that features a pyridine ring substituted with a hydroxymethyl group and a propanediol moiety. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-(hydroxymethyl)-2-(3-pyridinyl)- typically involves multi-step organic synthesis. A common approach might include:
Starting Material: Pyridine derivative.
Functionalization: Introduction of the hydroxymethyl group via a formylation reaction followed by reduction.
Propanediol Addition: Coupling of the propanediol moiety through a nucleophilic substitution or addition reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Propanediol, 2-(hydroxymethyl)-2-(3-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of pyridine ring or carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution on the pyridine ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: Use of reducing agents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Use of halogenating agents or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or ketones, while substitution could introduce various functional groups onto the pyridine ring.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in organic synthesis.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic agent or drug precursor.
Industry: Component in the manufacture of polymers, resins, or other materials.
Mecanismo De Acción
The mechanism of action for 1,3-Propanediol, 2-(hydroxymethyl)-2-(3-pyridinyl)- would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Propanediol: A simpler diol without the pyridine ring.
2-(Hydroxymethyl)pyridine: Lacks the propanediol moiety.
3-Pyridinemethanol: Similar structure but different functional groups.
Uniqueness
1,3-Propanediol, 2-(hydroxymethyl)-2-(3-pyridinyl)- is unique due to the combination of the propanediol moiety and the pyridine ring, which can confer distinct reactivity and properties compared to its simpler analogs.
Propiedades
Número CAS |
73785-52-1 |
|---|---|
Fórmula molecular |
C9H13NO3 |
Peso molecular |
183.20 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-2-pyridin-3-ylpropane-1,3-diol |
InChI |
InChI=1S/C9H13NO3/c11-5-9(6-12,7-13)8-2-1-3-10-4-8/h1-4,11-13H,5-7H2 |
Clave InChI |
UKPISVUBVUAAJX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C(CO)(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






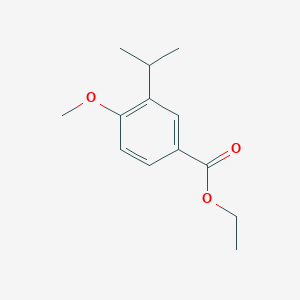


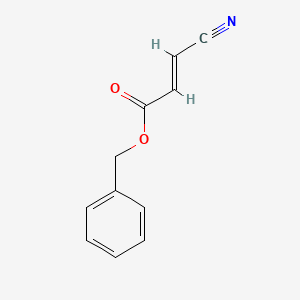
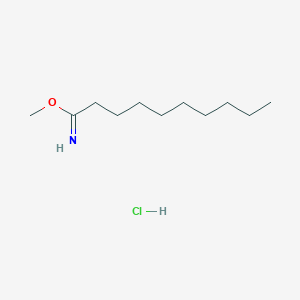

![tert-Butyl (5-formylbicyclo[3.1.1]heptan-1-yl)carbamate](/img/structure/B12955232.png)
![4-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B12955249.png)
